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Compound of Interest

Compound Name: Chromozym Try

Cat. No.: B561543 Get Quote

Technical Support Center: Chromozym TRY
Assays
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals using Chromozym®

TRY for the determination of trypsin activity, with a special focus on handling samples with low

enzymatic activity.

Frequently Asked Questions (FAQs)
Q1: What is Chromozym TRY and how does it work?

Chromozym TRY is a synthetic chromogenic substrate used to measure the activity of trypsin

and trypsin-like enzymes.[1][2][3] The substrate, Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-

nitroanilide acetate, is specifically cleaved by trypsin at the carboxylic side of the arginine

residue.[1][4] This cleavage releases p-nitroaniline (pNA), a yellow-colored chromophore that

can be quantitatively measured by the increase in absorbance at 405 nm.[2][5] The rate of pNA

release is directly proportional to the trypsin activity in the sample.[2]

Q2: My samples have very low trypsin activity. How can I increase the sensitivity of the

Chromozym TRY assay?
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For samples with low trypsin activity, several modifications to the standard protocol can be

implemented to enhance the signal and obtain reliable measurements:

Decrease Sample Dilution: Instead of high dilutions (e.g., 1:100 or 1:1000), use undiluted or

minimally diluted samples (e.g., 1:10).[6]

Increase Incubation Time: Prolong the reaction time to allow for more product formation. For

low-activity samples, incubation can be extended for up to 2-4 hours.[7] It is recommended

to take kinetic readings at regular intervals to ensure the reaction remains in the linear

phase.

Optimize Substrate Concentration: At low enzyme concentrations, the reaction rate is highly

dependent on the substrate concentration.[4][6][8][9] Ensure the Chromozym TRY
concentration is not limiting. A typical working concentration is in the range of 0.3 to 0.6 mM.

Increase Enzyme Concentration in the Assay: If possible, concentrate your sample before

the assay.

Q3: What is the optimal temperature and pH for the Chromozym TRY assay?

The optimal conditions can vary slightly depending on the specific application, but generally,

the assay is performed at a pH of 8.2 to 8.3 and a temperature of 25°C or 37°C.[5][6][10]

Maintaining a constant temperature throughout the experiment is crucial for accurate and

reproducible results, as temperature fluctuations can significantly affect enzyme activity.[11]

Q4: How long should I incubate the reaction?

The Chromozym TRY assay is a kinetic assay, meaning the rate of the reaction is monitored

over time.[3] It is crucial to measure the absorbance at multiple time points to determine the

initial linear rate of the reaction (ΔA/minute). For samples with normal to high activity, a linear

rate can be established within 15-30 minutes. For low-activity samples, you may need to

monitor the reaction for a longer period (up to 4 hours) to determine a stable and linear rate.

Avoid using a single endpoint measurement, as it may not accurately reflect the initial reaction

velocity.

Q5: What are some common interferences in the Chromozym TRY assay?
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Several substances can interfere with the assay and should be avoided or removed from the

sample preparation:

High concentrations of salts or buffers not optimized for the assay.

Presence of chelating agents like EDTA (>0.5 mM).[12]

Detergents such as SDS, NP-40, and Tween-20 (>1%).[12]

Reducing agents like ascorbic acid (>0.2%).[12]

Sodium Azide (>0.2%).[12]

Colored compounds in the sample that absorb at 405 nm. A sample blank is essential in

such cases.
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Issue Possible Cause(s) Recommended Solution(s)

No or very low signal (low

ΔA/min)

1. Low Trypsin Activity in

Sample: The enzyme

concentration is below the

detection limit of the standard

assay. 2. Inactive Enzyme: The

enzyme may have denatured

due to improper storage or

handling. 3. Incorrect Reagent

Preparation: Errors in buffer

pH, or substrate concentration.

4. Presence of Inhibitors: The

sample may contain

endogenous or exogenous

trypsin inhibitors.

1. Implement strategies for

low-activity samples: use less

diluted or undiluted samples,

increase incubation time, and

optimize substrate

concentration. 2. Ensure

proper sample storage

(typically at -20°C or -80°C)

and avoid repeated freeze-

thaw cycles. Use freshly

prepared samples whenever

possible.[12] 3. Verify the pH

of the assay buffer and

recalculate the Chromozym

TRY concentration. Prepare

fresh reagents. 4. If inhibitors

are suspected, consider

sample purification steps like

dialysis or gel filtration.

Non-linear reaction rate (curve

plateaus quickly)

1. High Trypsin Activity: The

enzyme concentration is too

high, leading to rapid substrate

depletion. 2. Substrate

Limitation: The initial

concentration of Chromozym

TRY is too low for the enzyme

concentration. 3. Enzyme

Instability: The enzyme is not

stable under the assay

conditions for the duration of

the measurement.

1. Dilute the sample further

(e.g., 1:100, 1:1000) and

repeat the assay. 2. Increase

the initial concentration of

Chromozym TRY. 3. Check the

stability of trypsin in the assay

buffer over time. If instability is

an issue, shorten the

incubation time and use the

initial linear portion of the

curve for activity calculation.

High background signal in the

blank

1. Substrate Instability:

Chromozym TRY may be

hydrolyzing spontaneously. 2.

Contaminated Reagents:

1. Prepare fresh Chromozym

TRY solution. Store the stock

solution as recommended by

the manufacturer (typically at
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Buffer or water may be

contaminated with proteases.

3. Colored Sample: The

sample itself has a high

absorbance at 405 nm.

+2 to +8°C for short-term and

frozen for long-term). 2. Use

high-purity water and fresh,

filtered buffer. 3. Prepare a

sample blank containing the

sample and buffer but no

Chromozym TRY. Subtract the

absorbance of the sample

blank from the sample

readings.

High variability between

replicates

1. Pipetting Errors: Inaccurate

or inconsistent pipetting of

small volumes. 2. Temperature

Fluctuations: Inconsistent

temperature across the plate

or between experiments. 3.

Incomplete Mixing: Reagents

and sample are not mixed

thoroughly at the start of the

reaction.

1. Use calibrated pipettes and

ensure proper pipetting

technique. Prepare a master

mix of reagents to minimize

pipetting variations.[12] 2.

Ensure the microplate and all

reagents are equilibrated to

the assay temperature before

starting the reaction. Use a

temperature-controlled plate

reader. 3. Mix the contents of

the wells thoroughly but gently

immediately after adding the

final reagent.

Experimental Protocols
Protocol 1: Standard Chromozym TRY Assay
This protocol is suitable for samples with expected normal trypsin activity.

Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C.

Chromozym TRY Stock Solution: Prepare a 10 mM stock solution of Chromozym TRY in

sterile, distilled water.
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Chromozym TRY Working Solution: Dilute the stock solution in Assay Buffer to a final

concentration of 1 mM.

Assay Procedure:

Equilibrate the Assay Buffer and Chromozym TRY Working Solution to the desired assay

temperature (25°C or 37°C).

In a 96-well microplate, add 180 µL of pre-warmed Chromozym TRY Working Solution to

each well.

Add 20 µL of your sample (appropriately diluted in Assay Buffer) to the wells.

Immediately place the plate in a microplate reader pre-set to the assay temperature.

Measure the absorbance at 405 nm every 1-2 minutes for 15-30 minutes.

Data Analysis:

Plot the absorbance at 405 nm versus time.

Determine the initial linear rate of the reaction (ΔA/min) from the slope of the linear portion

of the curve.

Calculate the trypsin activity using the molar extinction coefficient of p-nitroaniline (ε =

10,400 M⁻¹cm⁻¹).

Protocol 2: Optimized Chromozym TRY Assay for Low-
Activity Samples
This protocol incorporates modifications to enhance the detection of low trypsin activity.

Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C.

Chromozym TRY Stock Solution: Prepare a 10 mM stock solution of Chromozym TRY in

sterile, distilled water.
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Chromozym TRY Working Solution: Prepare working solutions with varying

concentrations (e.g., 0.5 mM, 1 mM, 1.5 mM) in Assay Buffer to determine the optimal

substrate concentration.

Assay Procedure:

Equilibrate all reagents to the assay temperature (e.g., 37°C for potentially higher activity).

In a 96-well microplate, add 180 µL of the pre-warmed Chromozym TRY Working

Solution.

Add 20 µL of your undiluted or minimally diluted sample.

Immediately place the plate in a microplate reader pre-set to the assay temperature.

Measure the absorbance at 405 nm every 5-10 minutes for up to 4 hours.

Data Analysis:

Plot absorbance versus time for each substrate concentration.

Identify the linear portion of each curve and determine the ΔA/min.

Select the substrate concentration that provides the highest reliable and linear rate.

Calculate the trypsin activity as described in the standard protocol.

Quantitative Data Summary
Table 1: Typical Assay Parameters for Chromozym TRY
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Parameter
Recommended
Value/Range

Notes

Wavelength 405 nm
Absorbance peak of p-

nitroaniline.

Temperature 25°C or 37°C
Maintain a constant

temperature.

pH 8.2 - 8.3 Optimal for trypsin activity.

Chromozym TRY

Concentration
0.3 - 1.5 mM

Can be optimized for low-

activity samples.

Molar Extinction Coefficient (ε)

of pNA
10,400 M⁻¹cm⁻¹

Used for calculating product

concentration.

Table 2: Troubleshooting Low Trypsin Activity - Parameter Adjustments

Parameter Standard Assay Low-Activity Assay Rationale

Sample Dilution 1:100 - 1:1000 Undiluted - 1:10

To increase the

enzyme concentration

in the reaction.

Incubation Time 15 - 30 minutes Up to 4 hours
To allow for sufficient

product accumulation.

Read Interval 1 - 2 minutes 5 - 10 minutes

To capture a stable

linear rate over a

longer period.

Chromozym TRY

Conc.
~1 mM

0.5 - 1.5 mM

(optimized)

To ensure the

substrate is not a

limiting factor.
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Sample & Reagent Preparation Assay Optimization

Kinetic Assay Data Analysis

Low-Activity Sample Minimize Sample Dilution
(e.g., Undiluted or 1:10)

Prepare Assay Buffer
& Chromozym TRY

Optimize Substrate Conc.
(e.g., 0.5-1.5 mM)

Incubate at 37°C Read Absorbance at 405 nm
(every 5-10 min for up to 4h) Plot Absorbance vs. Time Determine Linear Rate (ΔA/min)

& Calculate Activity

Click to download full resolution via product page

Workflow for handling low-activity samples with Chromozym TRY.
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Low or No Signal

Is enzyme activity expected to be low?

Optimize for Low Activity:
- Decrease dilution

- Increase incubation time
- Optimize substrate conc.

Yes

Are reagents prepared correctly
and not expired?

No

Re-run Assay

Prepare fresh reagents
and verify pH.

No

Could inhibitors be present
in the sample?

Yes

Consider sample purification
(e.g., dialysis).

Yes

Was the enzyme handled and
stored correctly?

No

Use a fresh sample aliquot.

No

Yes

Click to download full resolution via product page

Troubleshooting logic for low/no signal in a Chromozym TRY assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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